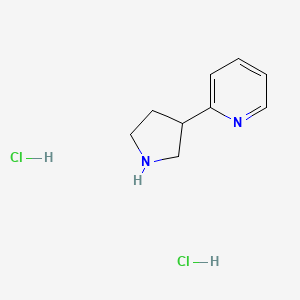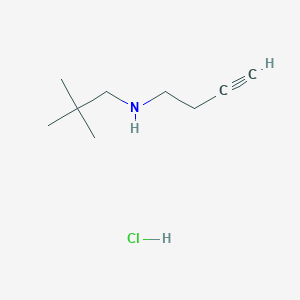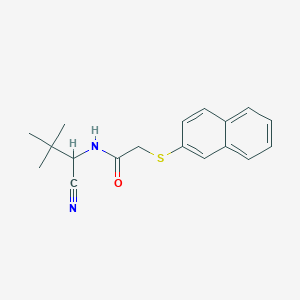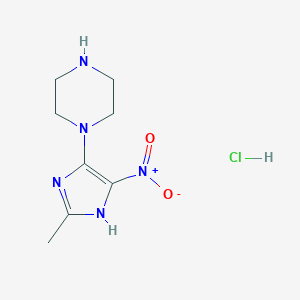
2-(Pyrrolidin-3-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2 and its molecular weight is 221.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Luminescent Properties
- Derivatives of pyridine, similar to "2-(Pyrrolidin-3-yl)pyridine dihydrochloride," have been used as ligands in coordination chemistry, demonstrating versatility akin to terpyridine analogues. These compounds have been applied in creating luminescent lanthanide compounds for biological sensing, and iron complexes exhibiting unusual thermal and photochemical spin-state transitions, highlighting their potential in material science and sensor development (Halcrow, 2005).
Synthesis and Reactivity
- The synthesis of pyrrolidines through [3+2] cycloaddition showcases the chemical reactivity of pyrrolidine-based compounds. This method has been employed to produce compounds with potential applications in medicine, dyes, and agrochemicals, indicating the broad utility of "this compound" derivatives in various industrial applications (Żmigrodzka et al., 2022).
Catalytic and Asymmetric Synthesis
- Research into the stereochemical diversity in pyrrolidine synthesis via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has revealed the potential of utilizing pyrrolidine-based compounds for the enantioselective synthesis of complex molecules. This process underscores the significance of pyrrolidine derivatives in medicinal chemistry and drug development (Adrio & Carretero, 2019).
Electronic and Optical Materials
- Pyrrolidine derivatives have been synthesized for their conducting properties and potential application in electronic materials. Such studies demonstrate the value of pyrrolidine-based compounds in developing new materials for electronics and photonics, where their unique electronic properties can be leveraged (Sotzing et al., 1996).
Anion Receptor Chemistry
- The synthesis of fluorinated derivatives of pyrrole, including compounds related to "this compound," has led to the development of neutral anion receptors with augmented affinities and enhanced selectivities. This research points to applications in developing sensors and selective binding materials for environmental and biomedical applications (Anzenbacher et al., 2000).
Mechanism of Action
Target of Action
Similar compounds such as 3-(2-pyrrolidinyl)pyridine have been found to interact with nicotinic acetylcholine receptor (nachr) subtypes . These receptors are distributed throughout the central and peripheral nervous system and play a crucial role in neurotransmission .
Mode of Action
Based on the action of structurally similar compounds, it may interact with its targets, potentially nachr subtypes, leading to changes in the receptor’s function . This interaction could modulate the flow of ions across the cell membrane, influencing neuronal signaling .
Biochemical Pathways
Given its potential interaction with nachr subtypes, it may influence cholinergic signaling pathways . These pathways play a key role in various physiological processes, including memory, learning, and muscle contraction .
Pharmacokinetics
Similar compounds like 3-(2-pyrrolidinyl)pyridine have been reported to have a better pharmacokinetic profile, suggesting good bioavailability .
Result of Action
Similar compounds have been reported to produce less toxicity than nicotine and show significant analgesic activity . This suggests that 2-(Pyrrolidin-3-yl)pyridine dihydrochloride might have potential therapeutic applications.
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many chemical compounds .
Properties
IUPAC Name |
2-pyrrolidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUUYWWZFAOANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138411-43-3 |
Source


|
| Record name | 2-(pyrrolidin-3-yl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2549790.png)

![tert-butyl N-[(2R)-4-chloro-3-oxobutan-2-yl]carbamate](/img/structure/B2549796.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2549800.png)


![3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2549804.png)


![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2549810.png)

![6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2549812.png)
![2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2549813.png)
